Cas no 1018534-61-6 (3-3-(N-methylacetamido)phenylpropanoic acid)

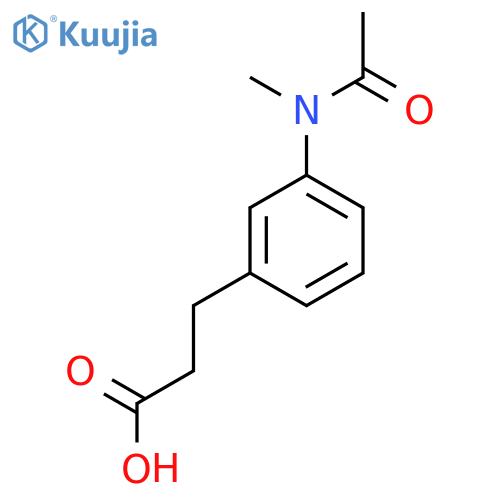

1018534-61-6 structure

商品名:3-3-(N-methylacetamido)phenylpropanoic acid

3-3-(N-methylacetamido)phenylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-3-(N-methylacetamido)phenylpropanoic acid

- EN300-11783070

- 3-[3-(N-methylacetamido)phenyl]propanoic acid

- 1018534-61-6

-

- インチ: 1S/C12H15NO3/c1-9(14)13(2)11-5-3-4-10(8-11)6-7-12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16)

- InChIKey: WCMKIJYIPYQIFD-UHFFFAOYSA-N

- ほほえんだ: OC(CCC1C=CC=C(C=1)N(C(C)=O)C)=O

計算された属性

- せいみつぶんしりょう: 221.10519334g/mol

- どういたいしつりょう: 221.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 57.6Ų

3-3-(N-methylacetamido)phenylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11783070-0.5g |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 0.5g |

$1111.0 | 2023-05-25 | ||

| Enamine | EN300-11783070-2500mg |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 2500mg |

$2464.0 | 2023-10-03 | ||

| Enamine | EN300-11783070-0.25g |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 0.25g |

$1065.0 | 2023-05-25 | ||

| Enamine | EN300-11783070-1.0g |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 1g |

$1157.0 | 2023-05-25 | ||

| Enamine | EN300-11783070-2.5g |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 2.5g |

$2268.0 | 2023-05-25 | ||

| Enamine | EN300-11783070-250mg |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 250mg |

$1156.0 | 2023-10-03 | ||

| Enamine | EN300-11783070-5000mg |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 5000mg |

$3645.0 | 2023-10-03 | ||

| Enamine | EN300-11783070-50mg |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 50mg |

$1056.0 | 2023-10-03 | ||

| Enamine | EN300-11783070-10000mg |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 10000mg |

$5405.0 | 2023-10-03 | ||

| Enamine | EN300-11783070-0.05g |

3-[3-(N-methylacetamido)phenyl]propanoic acid |

1018534-61-6 | 0.05g |

$972.0 | 2023-05-25 |

3-3-(N-methylacetamido)phenylpropanoic acid 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

1018534-61-6 (3-3-(N-methylacetamido)phenylpropanoic acid) 関連製品

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量